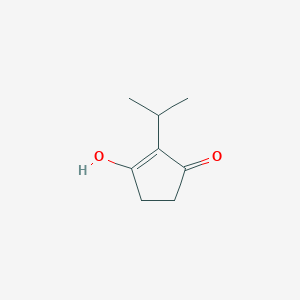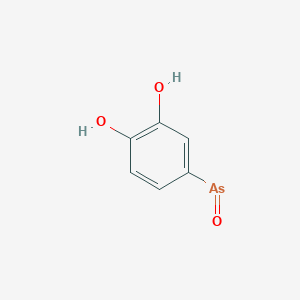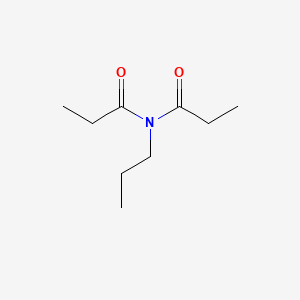
N-Propanoyl-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propanoyl-N-propylpropanamide is an organic compound with the molecular formula C6H13NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N)
準備方法
Synthetic Routes and Reaction Conditions
N-Propanoyl-N-propylpropanamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with propylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3CH2COCl+CH3CH2CH2NH2→CH3CH2CONHCH2CH2CH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of propionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Propanoyl-N-propylpropanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield propionic acid and propylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, alcohols) under appropriate conditions.
Major Products Formed
Hydrolysis: Propionic acid and propylamine.
Reduction: Propylamine.
Substitution: Depending on the nucleophile, various substituted amides can be formed.
科学的研究の応用
N-Propanoyl-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Propanoyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO.
N-Propylacetamide: An amide with a similar structure but different substituents.
N-Butylpropanamide: An amide with a longer alkyl chain.
Uniqueness
N-Propanoyl-N-propylpropanamide is unique due to its specific combination of propionyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other amides may not be suitable.
特性
CAS番号 |
10601-71-5 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
N-propanoyl-N-propylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-7-10(8(11)5-2)9(12)6-3/h4-7H2,1-3H3 |
InChIキー |
VVBABNGTISDSMC-UHFFFAOYSA-N |
正規SMILES |
CCCN(C(=O)CC)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



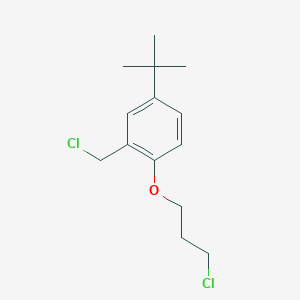
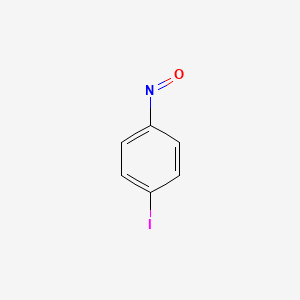
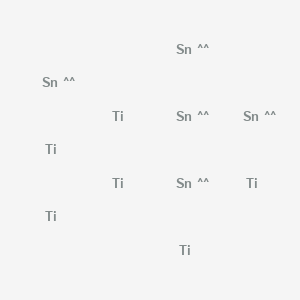
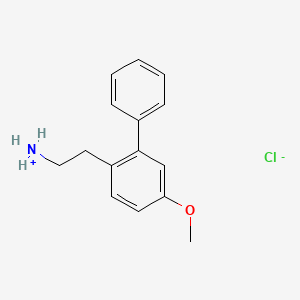
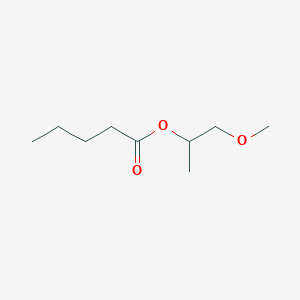



![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)


